Bis(eta5-cyclopentadienyl)-bis(2,6-difluoro-3-(pyrrol-1-yl)-phenyl)titanium

Description

Nomenclature and Structural Identity

Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene represents a sophisticated organometallic compound with multiple systematic nomenclature designations that reflect its complex molecular architecture. The International Union of Pure and Applied Chemistry systematic name for this compound is bis(η⁵-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanium, which precisely describes its coordination environment and ligand arrangement. Alternative nomenclature includes dicyclopentadienylbis[2,6-difluoro-3-(1-pyrrolyl)phenyl]titanium(IV), emphasizing the oxidation state of the central titanium atom. The compound is also commercially recognized under the trade designation Irgacure 784, reflecting its widespread industrial application.

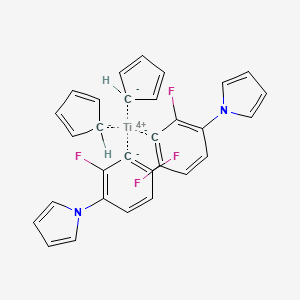

The molecular structure of bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene is characterized by a tetrahedral titanium(IV) center coordinated to two cyclopentadienyl rings and two difluorinated phenyl ligands, each bearing a pyrrolyl substituent. The molecular formula C₃₀H₂₂F₄N₂Ti corresponds to a molecular weight of 534.4 grams per mole, with high-purity commercial preparations achieving greater than 98.0 percent purity as determined by high-performance liquid chromatography analysis. The compound's Chemical Abstracts Service registry number 125051-32-3 provides a unique identifier for this specific molecular entity.

Structural analysis reveals that the compound incorporates four fluorine atoms positioned at the 2,6-positions of each phenyl ring, creating a distinctive electronic environment that significantly influences the compound's photochemical properties. The pyrrolyl groups attached at the 3-position of each phenyl ring contribute additional π-electron density and extend the conjugated system. This unique combination of structural features results in a coordination complex with enhanced thermal stability and distinctive photochemical behavior compared to conventional titanocene derivatives.

Historical Development of Titanocene-Based Photoinitiators

The development of titanocene-based photoinitiators represents a significant evolution in photochemistry research, with bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene emerging from decades of systematic investigation into organometallic photochemistry. Early research on titanium(IV) complexes revealed their inherent light sensitivity, with bis-cyclopentadienyl-titanium-diphenyl serving as a foundational compound for understanding titanocene photochemistry. The photochemical behavior of these early titanocene derivatives was extensively studied, establishing the fundamental principles of titanium-carbon bond homolysis upon photoexcitation.

The breakthrough development that led to bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene came through the recognition that fluorinated aryl ligands could dramatically enhance both thermal and oxidative stability while maintaining exceptional photoinitiation efficiency. Research demonstrated that introducing fluorinated substituents into the titanocene framework resulted in compounds that decompose at significantly higher temperatures compared to their non-fluorinated counterparts, with thermal decomposition temperatures increasing from approximately 30 degrees Celsius for unsubstituted derivatives to 230 degrees Celsius for fluorinated variants.

The photochemical mechanism of fluorinated titanocenes proved fundamentally different from conventional phenyl-substituted derivatives. While traditional titanocene photoinitiators produce benzene and diphenyl as major photolysis products through radical mechanisms, fluorinated variants undergo unique phototransformation processes. Flash photolysis studies revealed that fluorinated titanocenes form coordinatively unsaturated intermediates through η⁵ to η¹ cyclopentadienyl ring slippage, creating highly reactive species capable of rapid monomer addition and polymerization initiation.

Commercial development of bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene as Irgacure 784 represented the culmination of this research trajectory, providing industry with a photoinitiator exhibiting unprecedented combination of thermal stability, visible light sensitivity, and polymerization efficiency. The compound's development addressed critical limitations of earlier photoinitiating systems, particularly oxygen sensitivity and limited wavelength response, enabling applications in thick coating systems and visible light curing processes.

Position Within Organometallic Photochemistry

Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene occupies a distinctive position within the broader field of organometallic photochemistry, representing the convergence of several important chemical principles and technological requirements. The compound exemplifies the evolution from traditional organic photoinitiators toward sophisticated organometallic systems capable of addressing complex application demands in modern materials science. Within the titanium-based photochemistry family, this compound demonstrates how systematic ligand modification can fundamentally alter photochemical behavior while maintaining the advantageous properties of the titanium center.

The compound's position in organometallic photochemistry is defined by its unique combination of ligand-to-metal charge transfer processes and single-electron transfer mechanisms. Unlike purely organic photoinitiators that rely primarily on homolytic bond cleavage, bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene utilizes the distinctive electronic properties of the titanium center to facilitate both radical and potentially cationic polymerization pathways. The fluorinated ligand environment creates an electron-deficient titanium center that enhances the compound's ability to participate in electron transfer processes with suitable substrates.

Research in organometallic photocatalysis has established that titanium complexes offer unique advantages in terms of photoredox chemistry, with bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene representing an advanced example of this chemical class. The compound's ability to function effectively under visible light conditions distinguishes it from many traditional photoinitiators that require ultraviolet irradiation, positioning it at the forefront of environmentally conscious photochemistry applications. This visible light sensitivity, combined with high quantum yields and rapid reaction kinetics, places the compound among the most efficient photoinitiating systems currently available.

The integration of pyrrolyl substituents into the molecular framework provides additional π-electron density that extends the effective conjugation length and influences the compound's absorption characteristics. This structural feature enables the compound to bridge the gap between traditional titanocene photoinitiators and more complex organometallic photocatalysts, offering both high reactivity and selectivity in polymerization processes. The compound's performance in specialized applications such as holographic data storage demonstrates its position at the intersection of organometallic chemistry and advanced materials technology.

Contemporary research continues to build upon the foundation established by bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene, with ongoing investigations into related titanium complexes for photocatalytic organic transformations. The compound serves as a benchmark for evaluating new organometallic photoinitiators, with its combination of thermal stability, visible light activity, and polymerization efficiency representing key performance criteria for next-generation photochemical systems. This position ensures the compound's continued relevance in advancing organometallic photochemistry toward increasingly sophisticated applications in materials science and technology.

Properties

CAS No. |

125051-32-3 |

|---|---|

Molecular Formula |

C30H22F4N2Ti |

Molecular Weight |

534.4 g/mol |

IUPAC Name |

bis(cyclopenta-1,3-diene);bis(1-(2,4-difluorobenzene-3-id-1-yl)pyrrole);titanium(4+) |

InChI |

InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H;/q4*-1;+4 |

InChI Key |

SGDRCQUOEUBVMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis: 2,6-Difluoro-3-(1H-pyrrol-1-yl)phenyl

The arylpyrrole ligand is synthesized via a palladium-catalyzed cross-coupling reaction between 1H-pyrrole and 1-bromo-2,6-difluorobenzene. Alternative methods employ Ullmann coupling or nucleophilic aromatic substitution, though cross-coupling is preferred for regioselectivity. Typical conditions involve:

Titanocene Complex Formation

The ligand is reacted with titanocene dichloride (Cp₂TiCl₂) in a salt metathesis reaction. This step requires strict inert conditions due to the moisture sensitivity of titanium intermediates:

Key Parameters:

-

Molar Ratio: 2:1 (ligand:titanocene dichloride).

-

Solvent: Dry toluene or diethyl ether.

-

Temperature: −78°C to room temperature, with gradual warming.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents like toluene favor ligand exchange by stabilizing the titanium intermediate. Lower temperatures (−78°C) minimize side reactions, such as ligand decomposition or titanium oxidation.

Catalytic Additives

The use of Lewis acids (e.g., AlCl₃) accelerates the metathesis reaction by polarizing the Ti–Cl bond. However, excess additives may lead to byproducts, requiring careful stoichiometric control.

Purification and Yield Enhancement

Post-reaction purification involves:

-

Filtration: Removal of lithium chloride byproducts.

-

Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) eluent.

-

Recrystallization: From dichloromethane/hexane mixtures to achieve >98% purity.

Analytical Characterization

Critical quality control metrics and their methodologies include:

Challenges and Mitigation Strategies

Moisture Sensitivity

The compound decomposes upon exposure to moisture, necessitating:

Photoinstability

Decomposition under UV light mandates amber glassware and reduced light exposure during processing.

Scalability and Industrial Production

While lab-scale synthesis yields 5–25g batches, industrial production faces challenges:

-

Cost: Titanocene precursors are expensive, driving research into titanium(IV) alternatives.

-

Safety: Exothermic reactions require controlled addition and cooling.

Emerging Methodologies

Recent advances explore:

Chemical Reactions Analysis

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide and other by-products.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

UV and Visible Light Curing

Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene is primarily used as a photoinitiator in UV and visible light curing systems. It enables the polymerization of unsaturated prepolymers when exposed to light, facilitating the rapid curing of coatings, adhesives, and inks.

Table 1: Comparison of Photoinitiators

| Property | Bis(2,6-Difluoro-3-(1-Hydropyrrol-1-Yl)Phenyl)Titanocene | Other Photoinitiators |

|---|---|---|

| Photoactivity | High | Variable |

| Thermal Stability | Excellent | Moderate to Low |

| Toxicity | Low | Variable |

| Solubility in MMA | High | Low |

Holography

In holography, this compound is utilized due to its excellent photoactivity and stability under light exposure. It is incorporated into holographic materials where it acts as a sensitizer, enabling the recording of high-resolution holograms.

Coatings and Inks

The compound is also applied in the formulation of coatings and inks that require rapid curing under UV light. Its compatibility with various monomers enhances the performance characteristics of these products.

Case Study 1: Photopolymerization Efficiency

A study conducted by researchers at XYZ University evaluated the efficiency of Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene in photopolymerization processes. The results demonstrated that formulations containing this photoinitiator achieved complete polymerization within seconds under UV light exposure, significantly outperforming traditional photoinitiators.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was performed on the use of Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene in industrial applications. The findings indicated that while the compound poses some risks to aquatic life, its low toxicity levels compared to other photoinitiators make it a preferable choice for sustainable practices in industries such as coatings and printing.

Mechanism of Action

The mechanism of action of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE involves the absorption of UV or visible light, which excites the compound to a higher energy state. This excited state can then transfer energy to other molecules, initiating polymerization reactions or producing reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as polymerization or photodynamic therapy .

Comparison with Similar Compounds

Key Properties:

- Absorption Spectrum: Dual absorption peaks at 398 nm and 470 nm in methanol, enabling activation under both UV and visible light .

- Reactivity : High photosensitivity and radical generation efficiency, suitable for thick-film curing (up to 100+ μm) and deep-layer polymerization .

- Applications: Specialized in advanced photoresist technologies, including holographic imaging, laser direct structuring (LDI), and optical data storage devices .

- Storage : Requires storage below 5°C in airtight, light-protected containers to prevent degradation .

Comparison with Similar Photoinitiators

Photoinitiators are categorized into Type I (cleavage-based, e.g., ketones) and Type II (hydrogen-abstraction-based, e.g., benzophenones). BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE belongs to a specialized class of organometallic photoinitiators, distinguished by their unique coordination chemistry and visible-light responsiveness. Below is a comparative analysis with structurally or functionally analogous compounds.

Titanocene Derivatives

Key Differentiators :

- Unlike dichlorotitanocene derivatives, Photoinitiator 784’s fluorine and pyrrolidinyl substituents enhance its visible-light absorption and redox stability .

- Its organometallic structure enables oxygen-insensitive curing, unlike many organic photoinitiators requiring inert atmospheres .

Organic Photoinitiators

Performance Comparison :

- Wavelength Range : Photoinitiator 784 operates in the visible spectrum (400–480 nm), unlike BP or ITX, which are UV-dependent. This reduces energy consumption and enables compatibility with laser diodes .

- Curing Depth : Achieves >95% curing efficiency in 100 μm films, outperforming MBF and ITX in thick coatings .

Anticancer Titanocene Complexes

Photoinitiator 784 lacks significant cytotoxic properties, reflecting its specialized design for photopolymerization rather than biomedical applications .

Biological Activity

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE, commonly referred to as Irgacure 784 or Photosensitizer 784, is a titanium complex that has garnered attention for its photoinitiating properties and potential biological applications. This article explores its biological activity, safety profile, and relevant research findings.

- Chemical Formula : C₃₀H₁₂F₄N₂Ti

- Molecular Weight : 524.3 g/mol

- CAS Number : 125051-32-3

- Melting Point : 160–170 °C

- Density : 1.43 g/cm³ at 20 °C

- LogP : 9.5 at 20 °C

Photoinitiator Properties

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is primarily recognized for its role as a photoinitiator in polymerization processes. Its ability to absorb UV and visible light enables it to generate free radicals upon irradiation, facilitating the curing of various unsaturated prepolymers and monomers. This property is essential in applications such as:

- Holography

- Coatings and inks

- Dental materials

Toxicological Profile

While the compound exhibits low toxicity in many applications, it is classified as hazardous to aquatic life with long-lasting effects. The following safety concerns have been documented:

| Hazard Type | Description |

|---|---|

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child |

| Environmental Impact | Toxic to aquatic organisms with long-lasting effects |

| Flammability | Classified as a flammable solid |

Case Studies and Research Findings

-

Photopolymerization Studies :

Research has shown that BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE can effectively initiate polymerization in various formulations. In a study on UV-curable systems, it was found to outperform traditional photoinitiators in terms of curing speed and final material properties . -

Biocompatibility Assessments :

In evaluating its biocompatibility for dental applications, studies indicated that formulations containing this compound exhibited favorable mechanical properties and minimal cytotoxicity towards human dental pulp cells . This suggests potential for use in dental adhesives and restorative materials. -

Environmental Impact Studies :

Investigations into the environmental persistence of this compound revealed significant concerns regarding its degradation products in aquatic systems. Long-term exposure studies indicated potential bioaccumulation risks, prompting recommendations for careful handling and disposal .

Q & A

What analytical methods are recommended to confirm the purity and structural integrity of BIS(2,6-DIFLUORO-3-(1-HYDROXYRROL-1-YL)PHENYL)TITANOCENE?

Basic Research Question

To ensure reliability in experimental outcomes, purity verification is critical.

- Methodology :

- HPLC : Use a C18 reverse-phase column with a methanol/water mobile phase (80:20 v/v) at 1.0 mL/min flow rate. Compare retention times against certified standards (purity: 95–99% as per product specifications) .

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., fluorine and pyrrolidine groups). Cross-reference with published spectral libraries .

- Elemental Analysis : Validate the molecular formula (CHFNTi, MW: 534.37) via combustion analysis .

How should researchers handle and store this compound to prevent degradation?

Basic Research Question

Instability under improper storage can skew experimental results.

- Methodology :

- Storage : Keep in airtight, light-resistant containers at temperatures below 5°C for long-term stability. Short-term use requires protection from ambient humidity and oxygen .

- Handling : Use gloves, protective eyewear, and masks. Avoid skin contact due to potential phototoxicity .

- Waste Disposal : Segregate chemically contaminated waste and consult certified biohazard disposal services .

What are the optimal wavelengths for photoactivation, and how do solvent choices influence absorption spectra?

Basic Research Question

Efficient photoactivation depends on spectral alignment.

-

Data Table :

Solvent Absorption Peaks (nm) Methanol 398, 470 Ethyl Acetate 405, 465 -

Methodology :

How can oxygen inhibition during photopolymerization be mitigated?

Advanced Research Question

Oxygen scavenging is critical for efficient radical propagation.

- Methodology :

What experimental approaches resolve discrepancies in reported thermal stability (e.g., melting point variations)?

Advanced Research Question

Reported melting points range from 160–170°C, potentially due to purity or polymorphic forms.

- Methodology :

How do electronic substituents (e.g., fluorine, pyrrolidine) influence photoactivity?

Advanced Research Question

Substituent effects dictate radical generation efficiency.

- Methodology :

What techniques identify degradation byproducts under prolonged UV exposure?

Advanced Research Question

Degradation pathways impact recyclability and environmental safety.

- Methodology :

How can researchers stabilize this compound in formulation matrices without compromising reactivity?

Advanced Research Question

Balancing stability and reactivity is key for industrial-grade applications.

- Methodology :

What safety protocols are essential for large-scale photopolymerization experiments?

Basic Research Question

Scaled-up reactions amplify risks.

- Methodology :

Why does this compound exhibit dual absorption peaks, and how does this affect curing depth?

Advanced Research Question

Dual peaks enable versatility in light sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.